molecular formula C2H5BF3K B3030215 Potassium ethyltrifluoroborate CAS No. 882871-21-8

Potassium ethyltrifluoroborate

Cat. No.: B3030215
CAS No.: 882871-21-8
M. Wt: 135.97 g/mol
InChI Key: GIIPADVFWNGSKY-UHFFFAOYSA-N
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Description

Potassium ethyltrifluoroborate: is an organoboron compound with the chemical formula C2H5BF3K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Chemical Reactions Analysis

Types of Reactions: Potassium ethyltrifluoroborate primarily undergoes substitution reactions. It is a key reagent in the Suzuki-Miyaura coupling reaction, where it reacts with alkenyl bromides to produce alkene derivatives .

Common Reagents and Conditions:

    Reagents: Alkenyl bromides, palladium(II) chloride, 1,1’-bis(diphenylphosphino)ferrocene, cesium carbonate.

    Conditions: Aqueous toluene at 80°C.

Major Products: The major products formed from these reactions are alkene derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemistry: Potassium ethyltrifluoroborate is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s role in synthesizing complex organic molecules can indirectly support the development of pharmaceuticals and biologically active compounds.

Industry: In the industrial sector, this compound is used to produce various organic compounds that serve as intermediates in the manufacture of agrochemicals, pharmaceuticals, and materials science .

Mechanism of Action

The mechanism of action for potassium ethyltrifluoroborate in the Suzuki-Miyaura coupling reaction involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with the alkenyl bromide, followed by reductive elimination to form the desired alkene product . The molecular targets and pathways involved are primarily the palladium catalyst and the boronate ester.

Comparison with Similar Compounds

Uniqueness: Potassium ethyltrifluoroborate is unique due to its ethyl group, which provides distinct reactivity and stability compared to other potassium trifluoroborates. Its ability to form stable boronate esters and participate in efficient cross-coupling reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

potassium;ethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIPADVFWNGSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635436
Record name Potassium ethyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44248-07-9, 882871-21-8
Record name Potassium ethyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium ethyltrifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Potassium Ethyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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